![molecular formula C23H36N2 B3743220 1-(4-tert-butylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B3743220.png)
1-(4-tert-butylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine
Overview
Description
1-(4-tert-butylcyclohexyl)-4-(3-phenyl-2-propen-1-yl)piperazine, commonly known as TCPP, is a piperazine derivative that has gained attention in the scientific community due to its potential therapeutic applications. TCPP has been studied extensively for its ability to modulate neurotransmitter activity, and it has shown promise as a treatment for a variety of neurological disorders.
Mechanism of Action
The exact mechanism of action of TCPP is not fully understood, but it is believed to act as a partial agonist at several different receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the norepinephrine α2-adrenergic receptor. By modulating the activity of these receptors, TCPP may help to regulate neurotransmitter levels and improve symptoms associated with neurological disorders.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter activity, TCPP has been shown to have other biochemical and physiological effects. It has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that plays an important role in the growth and survival of neurons. TCPP has also been shown to increase the density of dendritic spines, which are structures on neurons that are involved in synaptic transmission.
Advantages and Limitations for Lab Experiments
One advantage of using TCPP in lab experiments is that it has been well-studied and has a known mechanism of action. This makes it easier to design experiments and interpret results. However, one limitation of using TCPP is that it may have off-target effects on other receptors, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on TCPP. One area of interest is its potential use as a treatment for neurological disorders such as depression and anxiety. Further studies are needed to determine its efficacy in these applications and to identify any potential side effects. Additionally, TCPP may have applications in the field of neuroprotection, as it has been shown to increase the expression of BDNF and promote dendritic spine growth. Further studies are needed to explore these potential applications.
Scientific Research Applications
TCPP has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which makes it a promising candidate for the treatment of neurological disorders such as depression, anxiety, and schizophrenia.
properties
IUPAC Name |
1-(4-tert-butylcyclohexyl)-4-[(E)-3-phenylprop-2-enyl]piperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N2/c1-23(2,3)21-11-13-22(14-12-21)25-18-16-24(17-19-25)15-7-10-20-8-5-4-6-9-20/h4-10,21-22H,11-19H2,1-3H3/b10-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXHCRMXEXDJEHJ-JXMROGBWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)CC=CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1CCC(CC1)N2CCN(CC2)C/C=C/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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